molecular formula C13H10ClNO4 B2508641 Methyl 5-[(3-chlorobenzoyl)amino]-2-furoate CAS No. 860649-77-0

Methyl 5-[(3-chlorobenzoyl)amino]-2-furoate

Cat. No. B2508641
CAS RN: 860649-77-0
M. Wt: 279.68
InChI Key: NQRLRRFOXNJEDK-UHFFFAOYSA-N
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Description

Methyl 5-[(3-chlorobenzoyl)amino]-2-furoate is a compound that has been synthesized and studied for its chemical properties and potential applications. The compound is characterized by the presence of a furoate ester group and a 3-chlorobenzoyl amino substituent. This structure is related to various research efforts aimed at exploring the chemistry of furan derivatives and their potential in various fields, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of related furan compounds has been explored in several studies. For instance, a convenient synthesis of 5-substituted-2,5-dihydro-2-furoic acids has been reported, where 5-alkyl and 5-aryl-2-furoic acids were reduced and then esterified, yielding methyl 5-alkyl-2,5-dihydro-2-furoates as mixtures of cis- and trans-diastereoisomers . Another study described the synthesis of 5-acetyl derivatives of alkyl 2-furoates, which involved chloroethylation, substitution, and methanolysis steps . These methods could potentially be adapted for the synthesis of Methyl 5-[(3-chlorobenzoyl)amino]-2-furoate by incorporating the appropriate 3-chlorobenzoyl amino substituent at the relevant step.

Molecular Structure Analysis

The molecular structure of furan derivatives has been a subject of interest due to their unique properties. For example, the crystal structure of a related compound, (S)-Methyl 2-[(furan-2-carbonyl)amino]-3-phenylpropanoate, was determined, revealing intermolecular N—H⋯O hydrogen bonds that link the molecules into extended chains . This information can provide insights into the potential molecular interactions and stability of Methyl 5-[(3-chlorobenzoyl)amino]-2-furoate.

Chemical Reactions Analysis

Furan derivatives can undergo various chemical reactions. The palladium-catalyzed direct arylation of methyl 2-furoate with aryl bromides has been studied, leading to the formation of 5-arylfurans . Additionally, the enzymatic synthesis of biobased polyesters using furan derivatives as building blocks has been explored, demonstrating the versatility of these compounds in polymerization reactions . These studies suggest that Methyl 5-[(3-chlorobenzoyl)amino]-2-furoate could also participate in similar reactions, potentially leading to novel materials or pharmaceuticals.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives are influenced by their substituents. For instance, the spectroscopic properties of methyl 5-alkyl-2,5-dihydro-2-furoates have been investigated, showing large long-range coupling constants and two high absorption maxima in the IR spectrum . The formation of novel nitrofuran metabolites in the xanthine oxidase-catalyzed reduction of methyl 5-nitro-2-furoate has also been reported, indicating the reactivity of these compounds under enzymatic conditions . These findings can be used to infer the reactivity and spectroscopic characteristics of Methyl 5-[(3-chlorobenzoyl)amino]-2-furoate.

Scientific Research Applications

Metabolite Formation and Reduction Processes

Research on compounds related to Methyl 5-[(3-chlorobenzoyl)amino]-2-furoate includes studies on the formation of novel nitrofuran metabolites through enzymatic reduction processes. For instance, the xanthine oxidase-catalyzed reduction of methyl 5-nitro-2-furoate led to the isolation of new types of nitrofuran metabolites, including a dihydroxyhydrazine derivative and a hydroxylaminofuran derivative, highlighting the compound's potential in generating biologically relevant metabolites (Yamada et al., 1984).

Synthesis and Chemical Transformations

Further research has been dedicated to the synthesis and chemical transformations of related furoate derivatives. For example, the synthesis of 5-acetyl derivatives of alkyl 2-furoates and 3-(2-furyl)acrylates was explored, providing a pathway to more complex furan-based compounds via chemical modifications, such as oxidation and methanolysis (Kuticheva et al., 2015).

Palladium-Catalyzed Arylation

Biological Activity Investigations

Additionally, the reaction of 5-alkoxy-3,4-dihalo-2(5H)-furanones with secondary amines has been studied, leading to the formation of β-amino-2(5H)-furanones. This research also delved into the unexpected products and their preliminary bioactivity investigations, highlighting the potential biological applications of these compounds (Mo et al., 2012).

Mechanism of Action

In the context of bioactive molecules, the mechanism of action refers to how the molecule exerts its effect on a living organism or a biochemical process within an organism .

Safety and Hazards

This involves understanding the potential risks associated with handling or exposure to the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage .

properties

IUPAC Name

methyl 5-[(3-chlorobenzoyl)amino]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO4/c1-18-13(17)10-5-6-11(19-10)15-12(16)8-3-2-4-9(14)7-8/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQRLRRFOXNJEDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)NC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-[(3-chlorobenzoyl)amino]-2-furoate

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